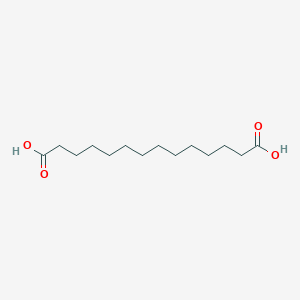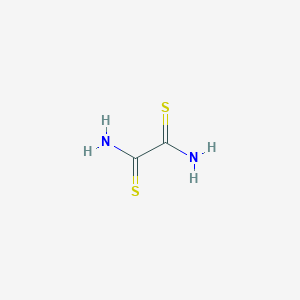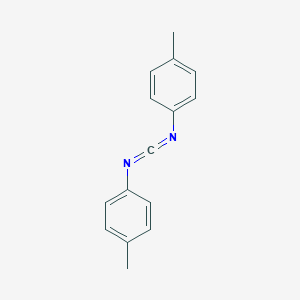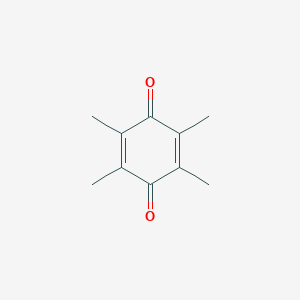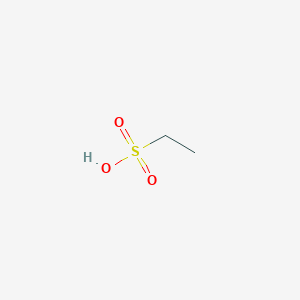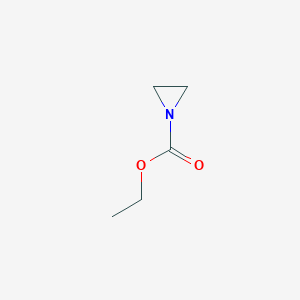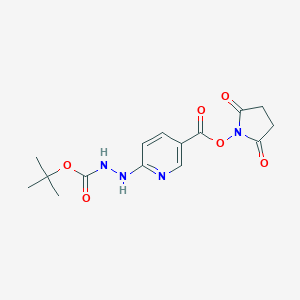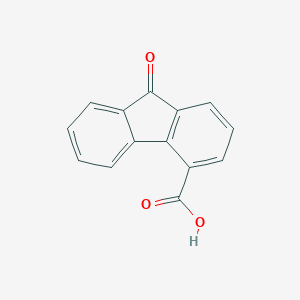
9-Oxo-9H-fluorene-4-carboxylic acid
描述
9-Oxo-9H-fluorene-4-carboxylic acid is a compound that has been studied for its interesting chemical and physical properties. The molecule consists of a fluorene core with a carboxylic acid group at the 4-position and an oxo group at the 9-position. This structure has been shown to form centrosymmetric hydrogen-bonded cyclic dimers in its crystal form, indicating strong intermolecular interactions .
Synthesis Analysis
The synthesis of related fluorene compounds has been explored in various studies. For instance, 9-hydroxy-9-fluorene carboxylic acid, a closely related compound, has been synthesized and used as a precursor for other fluorene derivatives. The synthesis involves the use of 9-hydroxy-9-fluorene carboxylic acid as a starting material, which can be further modified to produce various complexes and derivatives .
Molecular Structure Analysis
The molecular structure of 9-oxofluorene-4-carboxylic acid has been determined using X-ray diffraction. The molecule forms a monoclinic crystal system with space group P21/c. The carboxylic acid plane makes an angle of 26.75° with the plane of the 9-oxofluorene group, and the molecules stack down the a-axis with a separation of 3.843 Å . Additionally, the fluorene core is approximately planar, which is a common feature of fluorene derivatives .
Chemical Reactions Analysis
Chemical reactions involving fluorene derivatives have been studied extensively. For example, the photochemical behavior of 9-hydroxy-9-fluorene carboxylic acid has been investigated, revealing the formation of transient species that react with nucleophiles. These studies provide insights into the reactivity of the fluorene moiety and its potential to form various chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The IR, UV, and NMR spectra of 9-hydroxy-fluorene-9-carboxylic acid have been determined, and the geometry structure parameters have been obtained through computational methods, showing consistency with X-ray diffraction results of its methyl ester . The electronic and cationic spectroscopy of 9-hydroxy-9-fluorene carboxylic acid has also been reported, providing valuable information about the electronic states and ionization potential of the molecule .
科学研究应用
1. Molecular Structure and Hydrogen Bonding
- 9-Oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding between the carboxyl group and the ketone O atom, impacting its molecular stacking and interplanar separation in crystals (Coté, Lalancette, & Thompson, 1996).
2. Synthesis and Molecular Applications
- Research has explored the synthesis of new derivatives through the condensation of 9-oxo-fluorene carboxylic acids, leading to the creation of various methyl derivatives in the indenofluorene series (Chardonnens, Laroche, & Sieber, 1974).
3. Photolysis Studies
- Studies on the flash photolysis of 10-diazo-9(10H)-phenanthrenone in aqueous solutions show that 9-oxo-fluorene carboxylic acid derivatives can be significant reaction products, indicating potential applications in photochemical processes (Andraos, Chiang, Kresge, & Popik, 1997).
4. Structural Analysis and Properties
- Studies involving 9-hydroxy-fluorene-9-carboxylic acid, a related compound, have been conducted to determine its IR, UV, and NMR spectra, as well as its geometry structure parameters. These studies provide insights into the molecular structure and properties of fluorene carboxylic acid derivatives (Yu Yun & Yan Da, 1992).
5. Complex Formation and Spectroscopy
- The formation of mononuclear copper complexes with 9-hydroxy-9H-fluorene-9-carboxylic acid has been studied, providing valuable insights into the coordination chemistry and spectroscopic properties of these complexes (Zheng, Xu, & Liu, 1999).
6. Applications in Solid Phase Synthesis
- 9-Oxo-9H-fluorene derivatives have been used as linkers in solid-phase synthesis, showcasing their utility in the stabilization of other chemical compounds and in facilitating chemical reactions (Bleicher, Lutz, & Wuethrich, 2000).
7. Plant Growth Regulation
- Fluorene-9-carboxylic acids have been observed to exhibit significant effects on plant growth and development, leading to the discovery of a group of compounds with substantial interest in agricultural and botanical research (Schneider et al., 1965).
属性
IUPAC Name |
9-oxofluorene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYQSWTVCNJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211281 | |
| Record name | 9-Oxofluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-9H-fluorene-4-carboxylic acid | |
CAS RN |
6223-83-2 | |
| Record name | Fluorenone-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxofluorene-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6223-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxofluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxofluorene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-OXOFLUORENE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J569W5Y6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

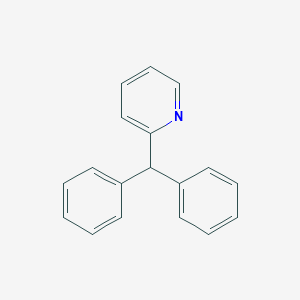
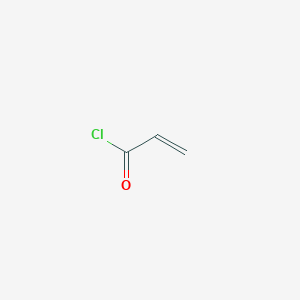
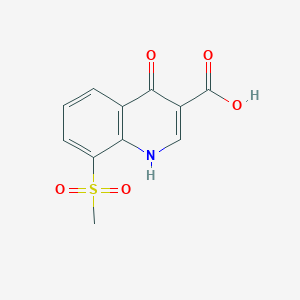
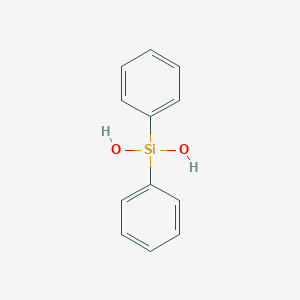

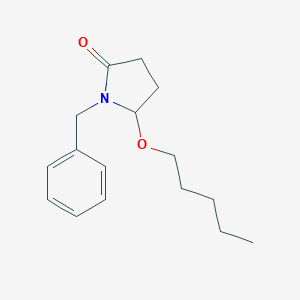
![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
